Superior Intrinsic Antibacterial Potency of Framycetin (Neomycin B) vs. Neomycin Complex Isomers
Framycetin sulfate (neomycin B) is the most active component of the neomycin complex. Quantitative comparison of the individual isomers reveals that neomycin B is approximately 65% more active than its stereoisomer, neomycin C, and approximately 90% more active than neomycin A, the minor component of the complex . This differential activity directly translates to potency per unit mass; products based on unstandardized neomycin mixtures will exhibit lower and variable antibacterial efficacy compared to a purified framycetin sulfate source of equivalent weight.
| Evidence Dimension | Relative Antibacterial Activity |
|---|---|
| Target Compound Data | Neomycin B (Framycetin): baseline activity |
| Comparator Or Baseline | Neomycin C: ~65% less active; Neomycin A: ~90% less active |
| Quantified Difference | Framycetin (Neomycin B) is ~65% more active than Neomycin C; ~90% more active than Neomycin A |
| Conditions | In vitro microbiological assay, as per cited source. |
Why This Matters
This quantifies the potency advantage of sourcing purified framycetin sulfate over generic 'neomycin sulfate' for applications requiring precise antimicrobial activity per mass unit.
